

# tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate chemical properties

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## Compound of Interest

*Compound Name:* tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

*Cat. No.:* B109196

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## Technical Guide: tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate**, also known as 3-Boc-3,7-diazabicyclo[3.3.1]nonane, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, known as a bispidine scaffold, provides a three-dimensional framework that is valuable for the design of ligands targeting various receptors and enzymes. The presence of a Boc-protected amine at the 3-position allows for selective functionalization at the 7-position, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of nicotinic acetylcholine receptor (nAChR) ligands.

### Chemical Properties

The chemical properties of **tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate** are summarized in the table below. It is important to note that this compound is often supplied and

used as its hydrochloride salt, which can influence its physical properties such as solubility.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	226.32 g/mol	
CAS Number	227940-72-9	[1]
Appearance	White to off-white solid	General knowledge from suppliers
Melting Point	Not available	[1][2]
Boiling Point	Not available	[1][2]
Solubility	Soluble in organic solvents like methanol, chloroform, and dichloromethane. The hydrochloride salt is expected to have higher aqueous solubility.	General chemical knowledge
Purity (typical)	≥97%	[3]

#### Hydrochloride Salt Properties:

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>23</sub> ClN <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	262.78 g/mol	[3]
CAS Number	1523617-92-6	[3]

## Synthesis and Purification

The synthesis of **tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate** typically involves a multi-step process. A common route is the double Mannich reaction to form the bispidinone core, followed by reduction of the ketone.

## Experimental Protocol: Synthesis

A representative synthesis involves the following steps, adapted from literature procedures for analogous compounds<sup>[4][5][6]</sup>:

- Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
  - To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in methanol, add acetic acid (1 equivalent) and benzylamine (1 equivalent).
  - Add paraformaldehyde (2-3 equivalents) to the mixture.
  - Stir the reaction mixture at room temperature for 24-48 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, concentrate the reaction mixture under reduced pressure.
  - Purify the crude product by flash chromatography on silica gel.
- Step 2: Reduction of the Ketone (Wolff-Kishner Reduction).
  - To a solution of the bispidinone from Step 1 (1 equivalent) in diethylene glycol, add hydrazine hydrate (excess) and potassium hydroxide (excess).
  - Heat the mixture to 125-170°C under reflux for 2-5 hours<sup>[5][6]</sup>.
  - Remove the reflux condenser and replace it with a distillation apparatus to remove water and excess hydrazine.
  - Continue heating at a higher temperature (e.g., 190-200°C) to complete the reduction.
  - Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Step 3: Deprotection of the Benzyl Group.
  - Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or methanol).
  - Add a palladium on carbon catalyst (Pd/C, 10 mol%).
  - Subject the mixture to hydrogenation (H<sub>2</sub> gas) at atmospheric or elevated pressure until the reaction is complete (monitored by TLC).
  - Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired product.

## Experimental Protocol: Purification

Purification of the final product and intermediates is typically achieved by flash column chromatography.

- Stationary Phase: Silica gel
- Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or a mixture of benzene and dioxane (e.g., 5:1) is often used[5][6].
- Detection: TLC with visualization under UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate or ninhydrin).

The final product can be further purified by salt formation (e.g., hydrochloride or fumarate salt) followed by recrystallization[4].

## Spectroscopic Data

Characterization of **tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate** is confirmed by various spectroscopic methods. While a specific spectrum for the title compound is not readily available in the public domain, representative data for the bispidine scaffold are well-documented.

- <sup>1</sup>H NMR: The proton NMR spectrum of 3,7-diazabicyclo[3.3.1]nonane derivatives typically shows complex multiplets for the bicyclic protons. The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm corresponding to the nine tert-

butyl protons[7]. The spatial arrangement of the bicyclic system, often a "chair-chair" conformation, can be determined by analyzing the coupling constants of the equatorial and axial protons[5][6].

- <sup>13</sup>C NMR: The carbon NMR spectrum will show a signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 79-80 ppm. The carbons of the bicyclic core will appear in the aliphatic region[7].
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]<sup>+</sup>.

## Role in Drug Development: Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a privileged structure in the development of ligands for nicotinic acetylcholine receptors (nAChRs)[4][8]. These receptors are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.

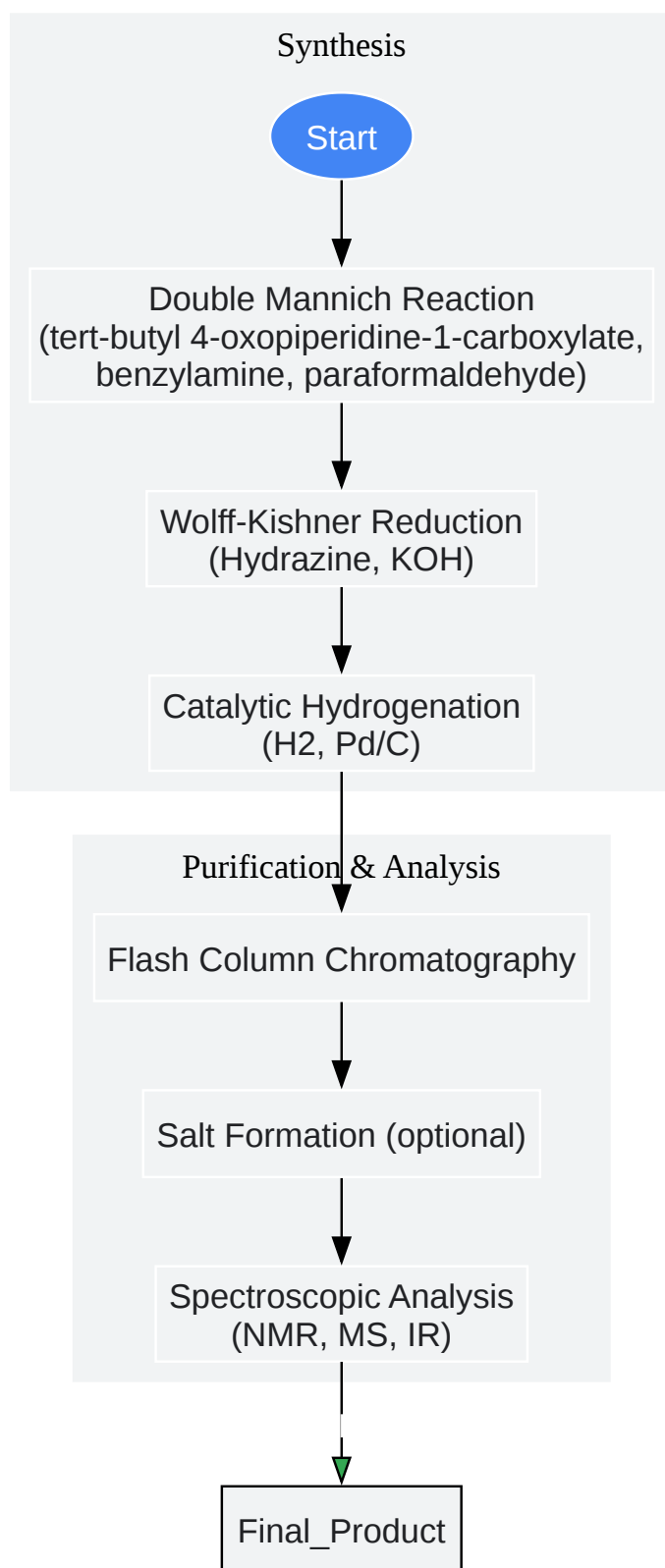
Derivatives of **tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate** have been synthesized and evaluated as selective nAChR ligands[4]. The Boc-protected intermediate allows for the introduction of various substituents at the N-7 position, which can modulate the affinity and selectivity for different nAChR subtypes (e.g.,  $\alpha 4\beta 2$ ,  $\alpha 7$ ).

## Generalized nAChR Signaling Pathway

The binding of an agonist (such as a derivative of the title compound) to the nAChR triggers a conformational change that opens the ion channel. This allows the influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>), leading to depolarization of the cell membrane and subsequent downstream signaling events, such as the release of neurotransmitters (e.g., dopamine)[9].

## Visualizations

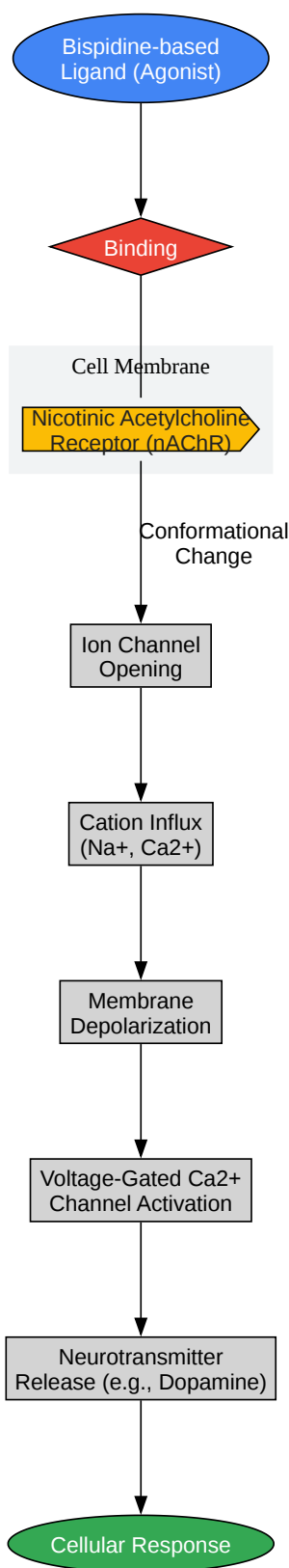
## Synthetic Workflow



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Caption: Synthetic and purification workflow for **tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate**.

## Generalized nAChR Signaling Pathway



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Caption: Generalized signaling pathway for nAChR agonists.



## Conclusion

**tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate** is a valuable and versatile building block in modern medicinal chemistry. Its robust synthesis and the ability to selectively functionalize the bispidine core have made it a cornerstone in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. The information provided in this guide serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

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